molecular formula C13H12F3N3S B4393067 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B4393067
M. Wt: 299.32 g/mol
InChI Key: ACXYGJQXBRBJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine, also known as TFMPP, is a synthetic drug that belongs to the class of phenethylamines. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. TFMPP is known for its psychoactive effects, including euphoria, increased sociability, and altered perception. However, TFMPP also has potential scientific research applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also inhibits the reuptake of serotonin, leading to an increase in serotonin levels in the brain. These effects are thought to contribute to the psychoactive effects of 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine, including its euphoric and sociable effects.
Biochemical and Physiological Effects:
2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal and alertness. 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation. These effects are similar to other stimulants, such as amphetamines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its well-defined mechanism of action. 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine's effects on serotonin receptors have been well-studied, making it a useful tool for studying the role of serotonin in various physiological and pathological conditions. However, one limitation of using 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is its potential for abuse. 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is a controlled substance in many countries, and its use in lab experiments requires strict adherence to ethical guidelines and regulations.

Future Directions

There are several potential future directions for research on 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine. One area of interest is its potential as a therapeutic agent for various conditions, such as anxiety and depression. Further studies are needed to determine the safety and efficacy of 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine for these conditions. Another area of interest is its potential as a tool for studying the role of serotonin in various physiological and pathological conditions. Future studies could investigate the effects of 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine on serotonin receptors in various tissues and cell types. Additionally, studies could investigate the potential for 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine to interact with other neurotransmitter systems, such as dopamine and norepinephrine.

Scientific Research Applications

2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine has potential scientific research applications due to its unique chemical structure and mechanism of action. It has been studied for its effects on the central nervous system, including its interaction with serotonin receptors. 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine has also been studied for its potential as a therapeutic agent for various conditions, such as anxiety and depression.

properties

IUPAC Name

2-pyrrolidin-1-yl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3S/c14-13(15,16)11-8-9(10-4-3-7-20-10)17-12(18-11)19-5-1-2-6-19/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXYGJQXBRBJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.